molecular formula C19H15FN4S B11524162 3-[(2-fluorobenzyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(2-fluorobenzyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11524162
M. Wt: 350.4 g/mol
InChI Key: HQDNONLLKLFENC-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a prop-2-en-1-yl group attached to a triazinoindole core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as NaOH in a solvent system like H2O-DMSO . This reaction forms the allylthio derivative, which can then be further reacted with 2-fluorobenzyl chloride to introduce the fluorophenylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Electrophiles such as nitronium ion, sulfonyl chlorides.

    Cyclization: Bromine, iodine in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Halomethyl derivatives.

Scientific Research Applications

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood but is believed to involve interactions with various molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the sulfanyl group could participate in redox reactions. The triazinoindole core may interact with nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenylmethyl group in 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its potential as a therapeutic agent and its reactivity in chemical synthesis.

Properties

Molecular Formula

C19H15FN4S

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C19H15FN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h2-10H,1,11-12H2

InChI Key

HQDNONLLKLFENC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4F

Origin of Product

United States

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